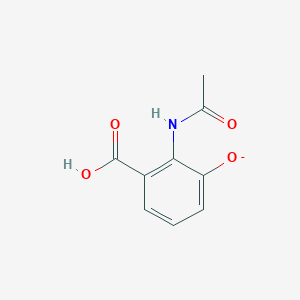![molecular formula C27H33N3O4S B13368036 N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13368036.png)
N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” is a complex organic compound that belongs to the class of thiazoloisoindoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3-methoxybenzylamine, 2-methylbutylamine, and various thiazole derivatives. The synthesis could involve:
Amide Bond Formation: Coupling of 3-methoxybenzylamine with a carboxylic acid derivative to form an amide bond.
Thiazole Ring Formation: Cyclization reactions to form the thiazole ring.
Final Coupling: Combining the thiazole derivative with the amide intermediate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production might involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigating its role in cell signaling pathways.
Medicine
Drug Development: Exploring its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the formulation of new drugs.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific interactions with biological targets. It might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Gene Expression: Affecting gene expression by interacting with transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoloisoindoles: Other compounds in this class with similar structures.
Benzylamine Derivatives: Compounds with the benzylamine moiety.
Amide-Containing Compounds: Molecules with similar amide linkages.
Uniqueness
This compound’s unique combination of functional groups and ring structures might confer distinct biological activities and chemical properties, making it a valuable target for further research.
Propriétés
Formule moléculaire |
C27H33N3O4S |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
(3R)-N-[(2S,3R)-1-[(3-methoxyphenyl)methylamino]-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C27H33N3O4S/c1-6-16(2)21(23(31)28-15-17-10-9-11-18(14-17)34-5)29-24(32)22-27(3,4)35-26-20-13-8-7-12-19(20)25(33)30(22)26/h7-14,16,21-22,26H,6,15H2,1-5H3,(H,28,31)(H,29,32)/t16-,21+,22-,26?/m1/s1 |
Clé InChI |
PRSHHZQEAOIMQF-UUURFULLSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
SMILES canonique |
CCC(C)C(C(=O)NCC1=CC(=CC=C1)OC)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)
![3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B13367981.png)
![7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol](/img/structure/B13367985.png)
![6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367990.png)
![Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13367999.png)
![4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368004.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368008.png)
![5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368011.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368016.png)

![10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole](/img/structure/B13368032.png)

![1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B13368050.png)
